REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[C:8]([Cl:14])[CH:7]=1.[OH-].[Na+]>ClC(Cl)C>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][Br:2])=[C:8]([Cl:14])[CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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40.5 mL
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Type
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reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
|
86.1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)CO)Cl
|
Name
|
|
Quantity
|
430 mL
|
Type
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solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 10 minutes at this temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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for 0.5 h at 10° C
|
Duration
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0.5 h
|
Type
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CUSTOM
|
Details
|
The two layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloroethane (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
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Details
|
The crude product (91 g) was distilled under reduced pressure (7 mmHg)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CBr)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.22 mol | |
AMOUNT: MASS | 62.5 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |